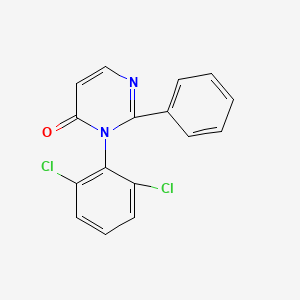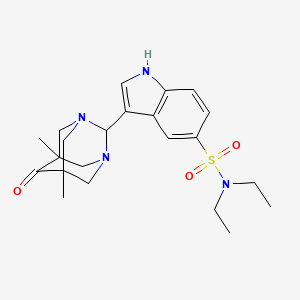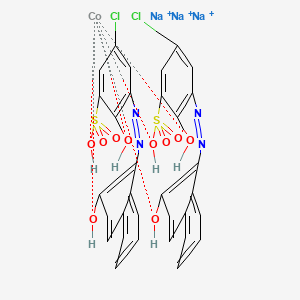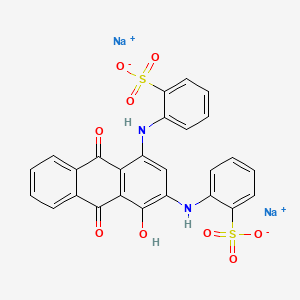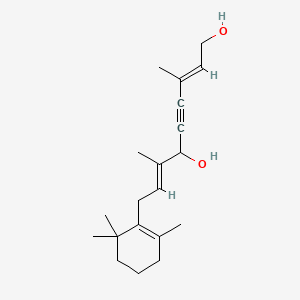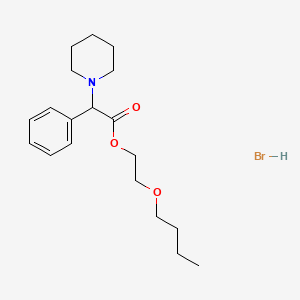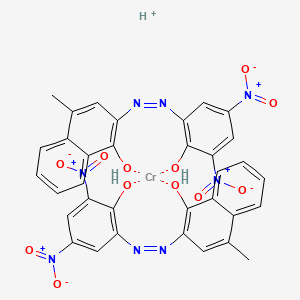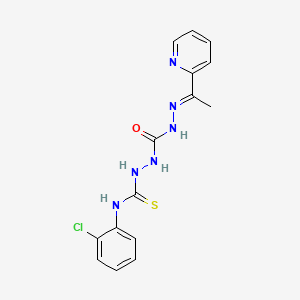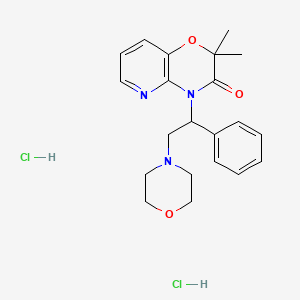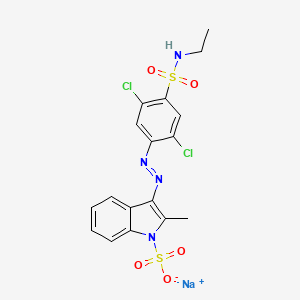
Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate is a complex organic compound with the molecular formula C17H16Cl2N4O5S2Na. It is known for its unique chemical structure, which includes an azo group, a sulphonyl group, and an indole ring. This compound is often used in various scientific research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The key steps include:
Diazotization: The starting material, 2,5-dichloroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-methylindole-1-sulphonic acid in an alkaline medium to form the azo compound.
Sulphonation: The resulting azo compound is further sulphonated using chlorosulphonic acid to introduce the sulphonyl group.
Neutralization: The final step involves neutralizing the reaction mixture with sodium hydroxide to obtain the sodium salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using reagents like sodium methoxide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulphone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azo compounds.
科学的研究の応用
Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a dye intermediate.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes and pigments.
作用機序
The mechanism of action of Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The sulphonyl group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
- Sodium 2-(((2,5-dichloro-4-((2-methyl-1H-indol-3-yl)azo)phenyl)sulphonyl)amino)ethanesulphonate
- 3-((2,5-Dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indole-7-sulphonic acid sodium salt
Uniqueness
Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound in scientific studies.
特性
CAS番号 |
83232-43-3 |
|---|---|
分子式 |
C17H15Cl2N4NaO5S2 |
分子量 |
513.4 g/mol |
IUPAC名 |
sodium;3-[[2,5-dichloro-4-(ethylsulfamoyl)phenyl]diazenyl]-2-methylindole-1-sulfonate |
InChI |
InChI=1S/C17H16Cl2N4O5S2.Na/c1-3-20-29(24,25)16-9-12(18)14(8-13(16)19)21-22-17-10(2)23(30(26,27)28)15-7-5-4-6-11(15)17;/h4-9,20H,3H2,1-2H3,(H,26,27,28);/q;+1/p-1 |
InChIキー |
QRMLHXBDYFYPPN-UHFFFAOYSA-M |
正規SMILES |
CCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)N=NC2=C(N(C3=CC=CC=C32)S(=O)(=O)[O-])C)Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


